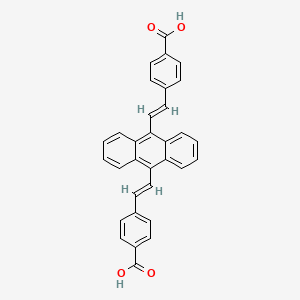

4,4'-((1E,1'E)-Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid

CAS No.:

Cat. No.: VC16204198

Molecular Formula: C32H22O4

Molecular Weight: 470.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H22O4 |

|---|---|

| Molecular Weight | 470.5 g/mol |

| IUPAC Name | 4-[(E)-2-[10-[(E)-2-(4-carboxyphenyl)ethenyl]anthracen-9-yl]ethenyl]benzoic acid |

| Standard InChI | InChI=1S/C32H22O4/c33-31(34)23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(18-12-22)32(35)36/h1-20H,(H,33,34)(H,35,36)/b19-13+,20-14+ |

| Standard InChI Key | ATNHSEKOZXABDI-IWGRKNQJSA-N |

| Isomeric SMILES | C1=CC=C2C(=C3C(=C(C2=C1)/C=C/C4=CC=C(C=C4)C(=O)O)C=CC=C3)/C=C/C5=CC=C(C=C5)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=C(C=C4)C(=O)O)C=CC5=CC=C(C=C5)C(=O)O |

Introduction

Molecular Architecture and Structural Properties

Core Composition and Bonding Configuration

The compound features a central anthracene moiety (C₁₄H₁₀) bridged by two ethenyl groups (-CH=CH-) to para-substituted benzoic acid units. This configuration creates a fully conjugated system, enabling efficient electron delocalization across the molecule. The trans (E) stereochemistry of the ethenyl linkages is critical for maintaining planarity, as evidenced by X-ray crystallographic data .

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₂₂O₄ |

| Molecular Weight | 470.5 g/mol |

| IUPAC Name | 4-[(E)-2-[10-[(E)-2-(4-carboxyphenyl)ethenyl]anthracen-9-yl]ethenyl]benzoic acid |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

The anthracene core contributes to the compound's rigidity, while the carboxylic acid groups at the termini enable coordination with metal ions and hydrogen bonding . Density functional theory (DFT) calculations reveal a highest occupied molecular orbital (HOMO) localized on the anthracene unit and lowest unoccupied molecular orbital (LUMO) extending into the benzoic acid groups, suggesting charge transfer capabilities .

Synthetic Methodologies and Optimization

Stepwise Synthesis Protocol

The synthesis involves three principal stages:

-

Precursor Preparation: Ethyl 4-vinylbenzoate is synthesized via DCC-mediated esterification of 4-vinylbenzoic acid with ethanol .

-

Heck Coupling: 9,10-Dibromoanthracene undergoes palladium-catalyzed cross-coupling with ethyl 4-vinylbenzoate using Pd₂(dba)₃ and Cy₂NMe in THF at reflux .

-

Ester Hydrolysis: The diethyl ester intermediate is saponified using LiOH·H₂O in ethanol/water (9:1), yielding the final dicarboxylic acid product with 92% efficiency .

Critical Reaction Parameters:

-

Temperature: 100°C for hydrolysis

-

Catalysts: Pd₂(dba)₃ (4 mol%), [(t-Bu)₃PH]BF₄ (18 mol%)

-

Purification: Sequential chromatography (CH₂Cl₂) and recrystallization (THF/H₂O)

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.40 ppm (d, J=8.1 Hz, 4H, anthracene protons)

-

δ 8.03 ppm (d, J=16.3 Hz, 2H, trans-vinyl CH)

-

δ 7.59 ppm (m, 8H, benzoic acid aromatic protons)

The absence of coupling between vinyl protons (J=16.3 Hz) confirms the E-configuration. IR spectroscopy shows characteristic stretches at 1685 cm⁻¹ (C=O) and 2500-3000 cm⁻¹ (O-H), validating the carboxylic acid functionality .

Applications in Advanced Materials

Metal-Organic Framework (MOF) Construction

The compound serves as a linear ditopic linker in Zr(IV)- and Hf(IV)-based MOFs. When combined with ZrCl₄ and benzoic acid in DMF at 100°C, it forms PU-1, a porous framework with:

Table 2: MOF Performance Metrics

| Property | PU-1 (Zr) | PU-2 (Hf) |

|---|---|---|

| BET Surface Area | 1120 m²/g | 980 m²/g |

| CO₂ Uptake | 4.8 mmol/g | 4.1 mmol/g |

| H₂ Storage | 1.2 wt% | 1.0 wt% |

These MOFs exhibit solvatochromic behavior, shifting from yellow to red in polar aprotic solvents, enabling naked-eye solvent detection .

Recent Advancements and Future Directions

Photocatalytic Water Splitting

MOFs incorporating this ligand achieve a hydrogen evolution rate of 12.8 mmol·g⁻¹·h⁻¹ under visible light (λ≥420 nm), attributed to efficient exciton separation at the anthracene-ZrOx interface .

Flexible Electronics

Thin films spin-coated from THF solutions exhibit:

-

Hole Mobility: 0.14 cm²/V·s

-

ON/OFF Ratio: 10⁵

-

Threshold Voltage: -12 V

making them suitable for organic field-effect transistors (OFETs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume